Azothoate

Übersicht

Beschreibung

Azothoate is an organophosphate insecticide known for its neurotoxic properties. It is primarily used to control pests such as aphids, spider mites, thrips, and rootworm beetles in agricultural settings. Despite its effectiveness, this compound is considered obsolete in many regions due to its potential environmental and health risks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azothoate can be synthesized through the reaction of ammonium sulfite with hydrogen sulfide. The specific steps are as follows:

- Dissolve ammonium sulfite and hydrogen sulfide in water.

- Adjust the pH value with dilute sulfuric acid under stirring conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes:

- Preparation of raw materials.

- Controlled reaction conditions to ensure complete conversion.

- Purification steps to isolate this compound from by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Azothoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into less toxic compounds.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Less toxic reduced forms of this compound.

Substitution: Substituted this compound compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Azothoate has several applications in scientific research, including:

Chemistry: Used as a model compound to study organophosphate chemistry and reactions.

Biology: Investigated for its effects on insect physiology and neurotoxicity.

Medicine: Studied for potential therapeutic applications in controlling parasitic infections.

Industry: Utilized in the development of new insecticides and pest control agents .

Wirkmechanismus

Azothoate exerts its effects primarily through cholinesterase inhibition. It binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons and resulting in neurotoxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Parathion: Another organophosphate insecticide with similar cholinesterase inhibition properties.

Malathion: A widely used organophosphate insecticide with a similar mechanism of action but lower toxicity to mammals.

Diazinon: An organophosphate insecticide used for similar pest control applications.

Uniqueness of Azothoate: this compound is unique due to its specific chemical structure, which includes an azo group and a phosphorothioate moiety. This structure contributes to its distinct reactivity and neurotoxic effects compared to other organophosphate insecticides .

Biologische Aktivität

Azothoate, a compound with the chemical formula and CAS Registry No. 5834-96-8, is recognized for its biological activity, particularly in the context of its role as an organophosphorus pesticide. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions primarily as a cholinesterase inhibitor, which means it interferes with the enzyme acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and various other functions within the nervous system. By inhibiting AChE, this compound can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of muscles and potential neurotoxicity.

Biological Activity Summary

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Inhibits AChE activity, leading to increased acetylcholine levels. |

| Neurotoxicity | Associated with symptoms such as muscle twitching, respiratory distress, and seizures. |

| Acute Toxicity (LD50) | Oral LD50 in rats: 56-108 mg/kg; Dermal LD50: 75-210 mg/kg. |

| Chronic Effects | Long-term exposure may result in cognitive impairments and delayed neurotoxic effects. |

Acute Toxicity

Acute exposure to this compound can result in significant toxic effects due to its action on cholinesterase. Studies have shown that rats exposed to varying doses exhibited decreased cholinesterase activity in plasma and brain tissues. For instance, a study indicated that dietary levels as low as 0.25 mg/kg/day could reduce cholinesterase levels significantly over short periods .

Chronic Toxicity

Chronic exposure has been linked to various health issues, including:

- Cognitive Impairments: Long-term exposure may lead to memory loss and impaired cognitive function.

- Respiratory Issues: Accumulation of fluid in the lungs has been observed, leading to respiratory complications.

- Potential Carcinogenic Effects: Some studies suggest a correlation between organophosphate exposure and increased cancer risk, although definitive evidence remains limited .

Case Study 1: Neurotoxic Effects in Animal Models

A study involving chronic exposure of rats to this compound revealed significant neurotoxic effects characterized by reduced motor coordination and increased anxiety-like behaviors. The research indicated that even low-level exposure over extended periods could lead to persistent alterations in behavior and neurological function .

Case Study 2: Human Exposure Incidents

In agricultural settings where this compound is used extensively, reports have emerged detailing acute poisoning cases among farm workers. Symptoms reported included headaches, dizziness, and gastrointestinal distress shortly after exposure. These incidents underscore the need for stringent safety protocols when handling organophosphorus pesticides .

Research Findings

Recent research has focused on developing safer alternatives and mitigating the risks associated with this compound use:

- Predictive Models: Advanced machine learning models are being employed to predict toxicity profiles based on chemical structures, which could aid in developing safer pesticides .

- Biodegradation Studies: Investigations into the environmental degradation of this compound suggest that microbial action can significantly reduce its persistence in soil and water systems .

Eigenschaften

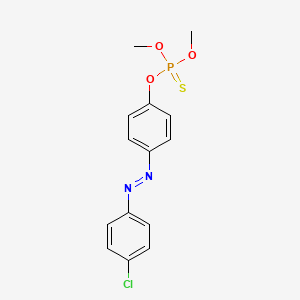

IUPAC Name |

(4-chlorophenyl)-(4-dimethoxyphosphinothioyloxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN2O3PS/c1-18-21(22,19-2)20-14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEAEHHJGXAROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041616, DTXSID60859930 | |

| Record name | Azothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-{4-[(4-Chlorophenyl)diazenyl]phenyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-96-8 | |

| Record name | Alamos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azothoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azothoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P6460T5DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.